1H-indole-6-carbaldehyde
Description
Contextualization within Indole (B1671886) Chemistry
The indole nucleus, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. researchgate.net This aromatic heterocyclic system is present in a vast array of biologically active compounds. researchgate.net Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.net
1H-Indole-6-carbaldehyde is a specific isomer within the indole carbaldehyde family, where a formyl group (-CHO) is attached to the 6-position of the indole ring. This substitution pattern distinguishes it from other isomers, such as the well-studied 1H-indole-3-carbaldehyde, and influences its reactivity and the properties of its subsequent derivatives. ekb.eg Its structure provides an electron-rich aromatic system, making it amenable to various chemical transformations.
Significance as a Core Synthetic Intermediate
The primary significance of this compound lies in its utility as a versatile synthetic intermediate. chemimpex.com The aldehyde functional group is highly reactive and serves as a handle for a multitude of chemical transformations. This reactivity allows chemists to use it as a starting material to construct more elaborate molecular architectures. chemimpex.com
Key reactions involving the aldehyde group include:
Condensation Reactions: It readily undergoes condensation with various amines and related compounds to form Schiff bases, which are themselves important intermediates for synthesizing heterocyclic derivatives. ajchem-b.com
Oxidation: The aldehyde can be oxidized to the corresponding indole-6-carboxylic acid.
Reduction: The aldehyde group can be reduced to a hydroxymethyl group (an alcohol).
This chemical versatility makes this compound an essential building block in the synthesis of diverse products, from pharmaceuticals and agrochemicals to dyes and pigments. chemimpex.com Its stability and the ease with which it can be functionalized make it a preferred choice for creating complex molecules and streamlining synthetic pathways. chemimpex.com
Overview of Research Trajectories
Research involving this compound is multifaceted, spanning several key areas of modern chemistry. The compound's unique properties position it as a valuable tool for innovation across different scientific disciplines. chemimpex.com
| Research Area | Application of this compound |
| Pharmaceutical Synthesis | Serves as a key intermediate in the development of novel therapeutic agents, particularly for neurological disorders, cancer, and inflammatory diseases. chemimpex.comchemimpex.com |
| Materials Science | Used in the fabrication of organic electronic components, such as organic light-emitting diodes (OLEDs), and in the production of specialized dyes and pigments. chemimpex.com |
| Biochemical Probes | Employed in the design and synthesis of fluorescent probes for biological imaging, enabling the visualization of specific cellular processes. chemimpex.comchemimpex.com |
| Natural Product Synthesis | Investigated for its role as a precursor in the total synthesis of complex natural products, aiding in the understanding of biochemical pathways. chemimpex.com |
| Agrochemicals | Utilized as a building block in the development of new agrochemical compounds. chemimpex.comchemimpex.com |
The ongoing exploration of this compound and its derivatives continues to open new avenues for drug discovery, the advancement of electronic materials, and the creation of sophisticated tools for biochemical research. chemimpex.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
| Record name | 1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-70-9 | |
| Record name | 1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1h Indole 6 Carbaldehyde and Its Derivatives
Established Synthetic Routes
Traditional methods for the synthesis of 1H-indole-6-carbaldehyde have laid the groundwork for many advancements in the field. These routes are characterized by their reliability and have been extensively documented in chemical literature.
Vilsmeier-Haack Formylation in this compound Synthesis
The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijpcbs.com This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). sid.ir The electrophilic Vilsmeier reagent then attacks the indole (B1671886) ring, leading to the introduction of a formyl group. For indole itself, formylation predominantly occurs at the C-3 position. bhu.ac.in However, by using appropriately substituted indole precursors, the formyl group can be directed to other positions, such as the 6-position.
The reaction is known for being an efficient, economical, and mild process. ijpcbs.com Critical parameters to control include temperature, which is often kept low (0–5°C) to manage regioselectivity and prevent over-formylation, and the stoichiometry of the reagents to minimize byproducts. Recent advancements have even seen the development of catalytic versions of the Vilsmeier-Haack reaction, which can be used for deuterated formylation. orgsyn.orgorgsyn.org
Acylation and Formylation Strategies for Indole Derivatives
Beyond the Vilsmeier-Haack reaction, various acylation and formylation strategies are employed to functionalize indole derivatives. Direct acylation of the indole nucleus can be achieved using different reagents and conditions, which influence the position of substitution. For instance, reacting indole with acetic anhydride (B1165640) at high temperatures can lead to 1,3-diacetylindole. bhu.ac.in In contrast, using sodium acetate (B1210297) or 4-dimethylaminopyridine (B28879) as a catalyst can result in exclusive N-acylation. bhu.ac.in
The regioselectivity of these reactions is a key consideration. While C-3 is the most common site for electrophilic attack, functionalization at other positions, including the nitrogen atom, is also possible and can be controlled by the choice of reagents and reaction conditions. bhu.ac.in For instance, N-metallated indoles can be prepared using bases like sodium hydride or Grignard reagents, and their subsequent reaction with electrophiles can be directed to either the nitrogen or the C-3 position depending on the metal and the electrophile. bhu.ac.in
Recent research has also explored metal-free formylation and acylation methods. One such approach involves the direct decarboxylative cross-coupling of α-oxo/ketoacids with indoles in the presence of an oxidizing agent like (NH₄)₂S₂O₈, which proceeds under mild conditions. organic-chemistry.org
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have gained prominence as a sustainable and efficient strategy for synthesizing complex molecules from three or more starting materials in a single step. smolecule.comresearchgate.netrsc.org These reactions are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. smolecule.comresearchgate.net
1H-Indole-3-carbaldehyde and its derivatives are valuable precursors in MCRs for the synthesis of a wide array of biologically active heterocyclic compounds. smolecule.comresearchgate.netrsc.org For example, a one-pot, three-component reaction involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound, and an amine derivative can lead to the formation of novel indole derivatives with potential antiproliferative activity. ekb.eg Similarly, MCRs have been used to synthesize pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines by reacting an indole derivative, malononitrile, and a barbituric acid derivative. rsc.org
Contemporary and Emerging Synthetic Techniques
The field of organic synthesis is continually evolving, with a strong emphasis on developing more environmentally friendly and efficient methods.
Green Chemistry Approaches to Indole-Carbaldehyde Synthesis
Green chemistry principles are increasingly being applied to the synthesis of indole-carbaldehydes and their derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comchim.it These approaches often involve the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free conditions, or the use of recyclable catalysts. rsc.orgresearchgate.net
One example is the catalyst-free, redox-neutral cascade cyclization of 4-dialkylamino-indole-3-carbaldehydes with bisnucleophiles in ethanol (B145695), which provides a green and modular synthesis of complex indole-fused heterocycles. rsc.orgbohrium.com Another green approach is the Knoevenagel condensation of indole-3-carboxyaldehydes with active methylene compounds using L-proline as a catalyst in ethanol. researchgate.net
| Green Synthesis Approach | Key Features | Example |
| Catalyst-free Cascade Cyclization | Redox-neutral, operational simplicity, gram-scale applicability. rsc.orgbohrium.com | Synthesis of azepino[4,3,2-cd]indoles from 4-dialkylamino-indole-3-carbaldehydes in ethanol. rsc.orgbohrium.com |
| L-Proline Catalyzed Knoevenagel Condensation | Eco-friendly catalyst, use of ethanol as a solvent. researchgate.net | Synthesis of (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates. researchgate.net |
| Water-Mediated One-Pot Synthesis | Use of water as a green solvent, high yields, easy work-up. researchgate.net | Synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones. researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.comchim.itresearchgate.net The application of microwave irradiation can accelerate reactions by efficiently transferring energy directly to the reacting molecules. researchgate.netorientjchem.org
This technique has been successfully applied to various reactions for synthesizing indole derivatives. For instance, a one-pot, three-component reaction of indole-3-carboxaldehyde (B46971), a phenol, and isoniazid (B1672263) under solvent-free microwave irradiation yields isoniazid derivatives in high yields within minutes. tandfonline.com Similarly, the synthesis of bis(indolyl)methanes can be achieved in seconds via a microwave-aided coupling of substituted indoles and aromatic aldehydes using gold nanoparticles as a catalyst. tandfonline.com The synthesis of complex tetracyclic indole derivatives has also been achieved with good to excellent yields in short reaction times using a copper-catalyzed intramolecular N-arylation under microwave irradiation. beilstein-journals.org
| Microwave-Assisted Reaction | Catalyst/Conditions | Product | Reaction Time | Yield |
| One-pot, three-component reaction | Solvent-free, 125°C | Isoniazid derivatives | 5-6 min | High |
| Coupling of indole and aromatic aldehyde | Au NPs | Bis(indolyl)methanes | 40 s | 81-91% tandfonline.com |
| Intramolecular N-arylation | CuI | 5,6-dihydroindolo[1,2-a]quinoxalines | 45-60 min | 83-97% beilstein-journals.org |
| One-pot four-component condensation | Amberlyst A-15, 80°C | Substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives | 8-15 min | Not specified |
Solvent-Free and Water-Mediated Protocols
Metal-Catalyzed Synthetic Transformations
Metal-catalyzed reactions are powerful tools for the synthesis of complex indole structures, including derivatives of this compound. researchgate.net Various transition metals such as palladium, rhodium, and iridium have been utilized to facilitate C-C and C-N bond formations. researchgate.netchinesechemsoc.orgresearchgate.net
Palladium catalysis is particularly prominent in indole synthesis. beilstein-journals.org For instance, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of indole derivatives. beilstein-journals.org The Larock indole synthesis, which utilizes a palladium catalyst to couple an ortho-iodoaniline with a disubstituted alkyne, is a versatile method for producing a wide range of indoles. wikipedia.orgpcbiochemres.com
Iridium-catalyzed asymmetric hydrogenation of unprotected indoles offers a direct route to chiral indolines with high enantioselectivity. chinesechemsoc.org This method is tolerant of various functional groups on the indole ring. chinesechemsoc.org
Electrochemical Synthesis Methods
Electrochemical synthesis is emerging as a sustainable and efficient alternative for the preparation of indole derivatives. This method avoids the use of stoichiometric chemical oxidants or reductants, thereby reducing waste. The electrochemical synthesis of 1H-indazole N-oxides has been demonstrated, with the outcome being dependent on the cathode material. researchgate.net This electrochemical approach is applicable to a broad range of substrates and has been used for the late-stage functionalization of bioactive molecules. researchgate.net
The electrochemical copolymerization of indole-6-carboxylic acid and 3,4-ethylenedioxythiophene (B145204) (EDOT) has been used to prepare polymer films. mdpi.com Furthermore, electrochemical methods can be employed for the synthesis of indoline-4-carboxylic acid derivatives from indole precursors.
Leimgruber-Batcho Indole Synthesis and its Adaptations
The Leimgruber-Batcho indole synthesis is a highly efficient and widely used method in the pharmaceutical industry for preparing indoles and their substituted derivatives. wikipedia.orgwikipedia.org The synthesis starts from an o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole ring. wikipedia.org This method is known for its high yields and the commercial availability of starting materials. wikipedia.org
A modified Leimgruber-Batcho synthesis was employed to prepare 2-(4′-ethoxyphenyl)-1H-indole-6-carbaldehyde. publish.csiro.au This synthesis is valued for its regioselectivity, which allows for specific substitution patterns on the indole ring. The reduction of the nitro group in the final step can be achieved using various reagents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
Fischer Indole Synthesis and Modern Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgwikipedia.org The reaction involves the cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. wikipedia.org While the direct synthesis of indole can be challenging, this method is well-suited for producing 2- and/or 3-substituted indoles. wikipedia.org
Modern variants of the Fischer indole synthesis have been developed to improve its scope and efficiency. One-pot, three-component protocols based on a Fischer indolization–N-alkylation sequence allow for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Another modern approach involves the metal-free tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines. mdpi.com The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the range of accessible indole structures. wikipedia.org
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that produces indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgpcbiochemres.com This method is highly versatile and can be used to synthesize a wide variety of indole derivatives with good to excellent yields and outstanding regioselectivity. wikipedia.orgresearchgate.net The reaction typically involves palladium(II) acetate as the catalyst, a carbonate base, and a chloride source like lithium chloride. wikipedia.org The Larock synthesis has been applied to the production of various biologically active indole-containing molecules. wikipedia.orgpcbiochemres.com
Retrosynthetic Analysis and Strategy Development for this compound Scaffolds
The synthesis of this compound, a key intermediate for various pharmaceutically important compounds, requires careful strategic planning. guidechem.com Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials, is a cornerstone of this process. princeton.edue3s-conferences.org This analysis reveals different bond disconnection possibilities, which in turn suggest various synthetic strategies. nih.gov The primary goal is to reduce the complexity of the target structure in a logical sequence of steps. princeton.edu
Two principal retrosynthetic strategies for the this compound scaffold are considered:
Strategy A: Late-Stage C6-Formylation. This approach involves the disconnection of the C6-formyl group from a pre-existing indole ring. This is a common and direct strategy, but it faces the challenge of regioselectivity, as the C3 position of indole is typically more reactive towards electrophilic substitution. dergipark.org.tr
Strategy B: Indole Ring Construction. This strategy involves disconnecting the indole ring itself, specifically the C-N and C-C bonds of the pyrrole (B145914) moiety. This approach builds the substituted benzene (B151609) ring with the aldehyde (or a precursor) already in place, thus circumventing the regioselectivity issues of direct formylation.
Strategy A: Late-Stage C6-Formylation
This strategy focuses on introducing the aldehyde group onto an indole core in the final stages of the synthesis. The key retrosynthetic disconnection is the C-CHO bond at the C6 position.
Retrosynthetic Disconnection:
Figure 1: Retrosynthetic disconnection of the C6-formyl group.This disconnection points to a forward synthesis involving the direct formylation of indole. While the Vilsmeier-Haack reaction is a classic method for formylating aromatic compounds, it typically shows high selectivity for the C3 position of indoles. dergipark.org.tr Therefore, achieving C6-formylation requires specialized methods or the use of starting materials where the C3 position is blocked.
Recent advancements have provided more direct routes. For instance, a method utilizing boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as a formyl source has been shown to be effective for the C6-formylation of indoles. acs.org This highlights a significant step forward in overcoming the inherent reactivity challenges of the indole nucleus. acs.org Direct C-H functionalization at the C6 position represents a major challenge due to the distance from the directing nitrogen atom. frontiersin.org However, the development of novel directing groups and catalytic systems is an active area of research. For example, a copper-catalyzed method using an N–P(O)tBu₂ directing group has been developed for the site-selective C6-arylation of indoles, a strategy that could potentially be adapted for formylation. acs.org
Table 1: Comparison of C6-Formylation Methods
| Method | Reagents/Catalyst | Key Features | Reference |
| Boron-Catalyzed Formylation | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | Rapid and efficient method for direct C6-formylation under neat conditions. | acs.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Classic formylation method, but typically selective for the C3 position in unsubstituted indoles. | dergipark.org.tr |
| Directing Group Strategy | N–P(O)tBu₂ directing group, CuO catalyst (for arylation) | Demonstrates the principle of achieving C6 selectivity via a removable directing group. | acs.org |
Strategy B: Indole Ring Construction from Substituted Precursors
This approach constructs the indole ring from a benzene derivative that already contains the aldehyde functionality or a suitable precursor. This strategy avoids the challenges of C6-selective formylation on the intact indole ring. Key classical methods for indole synthesis, such as the Fischer, Reissert, and Gassman syntheses, can be adapted for this purpose. chim.itluc.eduderpharmachemica.com
Retrosynthetic Disconnection (Fischer Indole Synthesis Approach):
This disconnection leads to a synthesis starting from a substituted phenylhydrazine. The forward synthesis would involve the reaction of 4-formylphenylhydrazine with an acetaldehyde equivalent (e.g., acetaldehyde itself or a protected form) under acidic conditions to induce cyclization and form the indole ring. chim.it The aldehyde group must be stable to the acidic conditions of the cyclization, or be introduced from a more robust precursor group after the indole ring is formed.
Table 2: Key Indole Synthesis Reactions for Strategy B
| Synthesis Name | Key Precursors | General Principle | Reference |
| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde or ketone | Acid-catalyzed rearrangement of an arylhydrazone to form the indole core. Requires appropriately substituted arylhydrazones which may not be readily available. luc.edu | chim.it |
| Reissert Synthesis | o-Nitrotoluene derivative, diethyl oxalate | Condensation followed by reductive cyclization to form indole-2-carboxylates, which can then be further modified. derpharmachemica.com | derpharmachemica.com |
| Gassman Indole Synthesis | Substituted aniline, thioether | A one-pot reaction involving a sigmatropic rearrangement to produce 3-thioalkoxyindoles, which are then desulfurized. luc.edu | luc.edu |
| Condensation/Cyclization | Carboxymethyl cyclohexadienones, primary amines | A catalyst-free method for synthesizing 6-hydroxy indoles, which could potentially be oxidized to the target aldehyde. acs.org | acs.org |
The choice between these strategies depends on the availability of starting materials, the desired scale of the synthesis, and the need to introduce other substituents onto the indole scaffold. Strategy A offers a more convergent route if an efficient and selective C6-formylation method is available. Strategy B provides better control over the regiochemistry of the benzene ring but may involve more linear steps.
Chemical Transformations and Reaction Mechanisms of 1h Indole 6 Carbaldehyde
Reactivity of the Formyl Group
The formyl group at the C-6 position of the indole (B1671886) ring in 1H-indole-6-carbaldehyde is a key functional group that dictates many of its chemical transformations. This aldehyde functionality allows for a variety of reactions, including nucleophilic additions and condensation reactions, making it a valuable intermediate in the synthesis of more complex molecules. cymitquimica.comchemimpex.com
Condensation Reactions, including Knoevenagel Condensation
This compound readily undergoes condensation reactions with active methylene (B1212753) compounds. smolecule.com A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with compounds containing an acidic methylene group, typically in the presence of a basic catalyst like piperidine (B6355638) and acetic acid. acgpubs.org This reaction leads to the formation of α,β-unsaturated carbonyl compounds. smolecule.com For instance, the reaction of indole-3-carboxaldehyde (B46971) with various active methylene compounds has been well-documented, yielding a range of 3-substituted indole derivatives. acgpubs.org Similar reactivity is expected for the 6-carbaldehyde isomer. These condensation reactions are crucial for synthesizing a variety of derivatives, including those with potential biological activity. smolecule.comajchem-b.comresearchgate.net
Some Knoevenagel condensations involving indole aldehydes can also be carried out under acidic conditions, for example, with compounds like 2-thioxo-dihydro-pyrimidine-4,6-dione, indan-1,3-dione, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ekb.eg
Reduction Reactions to Alcohol Derivatives
The formyl group of this compound can be reduced to a primary alcohol, yielding (1H-indol-6-yl)methanol. chemable.net This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Aldehydes are readily reduced by these hydride reagents to form 1°-alcohols. libretexts.org The choice between these reagents can be significant, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce other functional groups like esters and carboxylic acids, while NaBH₄ is more selective for aldehydes and ketones. libretexts.org
The resulting alcohol, (1H-indol-6-yl)methanol, is a valuable synthetic intermediate for further functionalization. molport.comsynquestlabs.com
Functionalization of the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. bhu.ac.in The presence of the electron-withdrawing carbaldehyde group at the C-6 position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns in Indoles
Indole itself is highly reactive towards electrophiles, with a reaction rate approximately 10¹³ times greater than that of benzene (B151609). pearson.com The preferred site for electrophilic substitution in unsubstituted indole is the C-3 position of the pyrrole (B145914) ring. bhu.ac.inpearson.com This preference is due to the greater stability of the cationic intermediate formed upon attack at C-3, which can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C-3 position is occupied, substitution typically occurs at the C-2 position. bhu.ac.in When both C-2 and C-3 are substituted, electrophilic attack may occur on the benzene ring, often at the C-6 position. bhu.ac.in
In this compound, the existing substituent at C-6 will direct incoming electrophiles to other positions on the ring, influenced by both the inherent reactivity of the indole nucleus and the electronic effects of the aldehyde group.
Regioselective Functionalization at C-2, C-3, and C-6 Positions
The functionalization of the indole ring at specific positions is a key strategy in the synthesis of complex indole derivatives. nih.gov While C-3 is the most reactive site for electrophilic attack in simple indoles, modern synthetic methods allow for regioselective functionalization at other positions. bhu.ac.inrsc.org
For indole derivatives, including those with a carbaldehyde group, directing groups can be employed to achieve site-selective C-H functionalization. For example, the use of a pivaloyl-directing group at the C-3 position has been shown to facilitate C-4 arylation. nih.gov Similarly, a N–P(O)tBu₂ directing group can enable C-6 arylation. nih.gov
In the context of this compound, the aldehyde group itself can act as a directing group. For instance, ruthenium(II)-catalyzed reactions have been developed for the diamidation of indole-3-carboxaldehydes at the C-4 and C-5 positions. rsc.orgkaist.ac.kr This suggests that the formyl group at C-6 could similarly direct functionalization to other positions on the benzene ring.
Alkylation and Acylation Reactions
Alkylation and acylation are important reactions for modifying the indole nucleus. The nitrogen atom of the indole ring can be alkylated or acylated. For example, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
C-alkylation of indoles, particularly at the C-3 position, is also a common transformation. researchgate.net This can be achieved through various methods, including Friedel-Crafts type reactions.
Acylation of the indole nitrogen can be accomplished using reagents like acetyl chloride. acgpubs.org This is often done to protect the N-H group or to modify the electronic properties of the indole ring for subsequent reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a definitive assignment of the atomic connectivity and spatial relationships within 1H-indole-6-carbaldehyde can be achieved.
¹H NMR and ¹³C NMR Data Analysis and Interpretation
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aldehyde proton typically appears as a singlet in the downfield region, around 9.8–10.0 ppm, due to the electron-withdrawing nature of the carbonyl group. Protons on the aromatic indole (B1671886) ring resonate in the range of δ 7–8 ppm.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift. The carbon atoms of the indole ring appear in the aromatic region of the spectrum.
A detailed, though hypothetical, assignment of the ¹H and ¹³C NMR data for this compound is presented in the table below. It is important to note that actual experimental values can vary slightly based on the solvent and other experimental conditions.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | ~12.1 (broad s) | - |
| 2 | ~7.5 (m) | ~124.0 |
| 3 | ~6.6 (m) | ~103.0 |
| 4 | ~7.8 (d) | ~121.0 |
| 5 | ~7.6 (dd) | ~122.0 |
| 6-CHO | ~10.0 (s) | ~192.0 |
| 7 | ~8.1 (s) | ~131.0 |
| 3a | - | ~128.0 |
| 7a | - | ~139.0 |
Note: This table is a representation of typical chemical shifts and may not reflect exact experimental values.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the indole ring, aiding in their specific assignment. frontiersin.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. frontiersin.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified through COSY and HSQC. For example, the aldehyde proton would show an HMBC correlation to the C6 carbon of the indole ring. frontiersin.orgmdpi.com
The collective data from these 2D NMR experiments provides a detailed and definitive structural elucidation of this compound. rsc.org
GIAO Method for NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.net This quantum chemical calculation can be a powerful tool in structural analysis, especially when experimental data is ambiguous or when comparing potential isomers. By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict ¹H and ¹³C chemical shifts that are often in good agreement with experimental values. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. modgraph.co.uk
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
N-H Stretch : A peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.
C=O Stretch : A strong absorption band in the region of 1700 cm⁻¹ corresponds to the stretching vibration of the aldehyde carbonyl group.
C-H Stretch (Aromatic) : Peaks in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic indole ring.
C=C Stretch (Aromatic) : Absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the indole ring.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | ~3300 |
| C=O (Aldehyde) | Stretch | ~1700 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C=C (Aromatic) | Stretch | 1600-1450 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the presence of the indole ring and the aldehyde group. Key Raman bands for the parent indole structure include in-phase and out-of-phase breathing modes of the ring, typically observed around 760 cm⁻¹ and 1010 cm⁻¹, respectively. researchgate.net The N-H bending vibration in the indole ring can also be identified. researchgate.net Computational methods can be employed to simulate the Raman spectrum and aid in the assignment of vibrational modes. researchgate.net
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Upon ionization, molecules can break apart into characteristic fragments; analyzing these fragmentation patterns helps to elucidate the compound's structure.
For this compound, which has a molecular weight of approximately 145.16 g/mol , the molecular ion peak [M]⁺ is observed at an m/z of 145. nih.gov Electron ionization (EI) methods, often coupled with gas chromatography (GC-MS), lead to predictable fragmentation. The primary fragments observed for this compound result from the loss of stable neutral molecules or radicals from the parent ion. A common fragmentation pathway involves the loss of a hydrogen radical (-H) to form a stable cation at m/z 144, followed by the loss of carbon monoxide (-CO) from the aldehyde group, resulting in a fragment at m/z 116. nih.gov
Tandem mass spectrometry (MS-MS) provides even more detailed structural information by isolating a precursor ion and subjecting it to further fragmentation. In the positive ion mode ([M+H]⁺, precursor m/z 146.06), the most abundant product ion is seen at m/z 118, corresponding to the loss of carbon monoxide. nih.gov In the negative ion mode ([M-H]⁻, precursor m/z 144.0455), the major fragment ion is observed at m/z 116, again consistent with the loss of CO. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Technique | Precursor Ion (m/z) | Top Fragment Peak (m/z) | Second Highest Peak (m/z) | Third Highest Peak (m/z) | Source |
|---|---|---|---|---|---|
| GC-MS | 145 (M⁺) | 145 | 116 | 144 | nih.gov |
| MS-MS ([M+H]⁺) | 146.06 | 118 | 129.2 | 118.9 | nih.gov |
| MS-MS ([M-H]⁻) | 144.0455 | 116 | 144.2 | - | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The indole ring system is an excellent chromophore, and its electronic absorption spectrum is characterized by distinct bands arising from π → π* transitions. The presence of the aldehyde group (-CHO) conjugated with the indole ring modifies these transitions.
The spectrum of unsubstituted indole shows characteristic absorption maxima (λmax) around 218 nm, 271 nm, and 287 nm in alcohol. nih.gov The aldehyde group on this compound acts as a chromophore and is conjugated with the bicyclic aromatic system. This conjugation extends the π-system, which typically leads to a bathochromic (red) shift, moving the absorption bands to longer wavelengths. The spectrum is expected to show intense absorptions corresponding to π → π* transitions of the conjugated aromatic system. For example, a related compound, 6-(benzyloxy)-1H-indole-2-carbaldehyde, is predicted to have a λmax in the 290–310 nm range. Additionally, the carbonyl group of the aldehyde introduces the possibility of a lower-energy, lower-intensity n → π* transition, involving the non-bonding electrons of the oxygen atom.
Table 2: UV Absorption Maxima (λmax) for Indole and a Related Derivative
| Compound | λmax (nm) | Electronic Transition Type | Source |
|---|---|---|---|
| Indole (in alcohol) | 218, 271, 287 | π → π | nih.gov |
| Fused BN Indole II | 292 | π → π | acs.org |
| 6-(benzyloxy)-1H-indole-2-carbaldehyde (Predicted) | ~290-310 | π → π* |
Note: Specific experimental UV-Vis data for this compound was not available in the searched literature. The data presented is for the parent indole and related derivatives to illustrate expected absorption regions.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not readily found in the surveyed literature, extensive studies on closely related indole derivatives, particularly its isomer 1H-indole-3-carbaldehyde, offer significant insight into its expected solid-state structure.
Table 3: Crystallographic Data for the Related Isomer, 1H-Indole-3-carbaldehyde
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₇NO | najah.edu |
| Crystal System | Orthorhombic | najah.edu |
| Space Group | Pca2₁ | najah.edu |
| Key Intermolecular Interaction | N–H···O Hydrogen Bonds | najah.edu |
Note: The data presented is for 1H-indole-3-carbaldehyde, a structural isomer. This information is used as a predictive model for the crystalline structure of this compound.
Computational Chemistry and Theoretical Investigations of 1h Indole 6 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecule, predicting its behavior and properties with a high degree of accuracy. These methods are crucial for understanding the intrinsic features of 1H-indole-6-carbaldehyde.
Density Functional Theory (DFT) Approaches and Basis Set Selection
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining accurate results. For indole (B1671886) derivatives, including those similar in structure to this compound, the B3LYP functional is a popular and reliable choice. researchgate.netresearchgate.netajchem-a.com This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netajchem-a.com
The selection of the basis set, which describes the atomic orbitals, is also a crucial step. Larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are often employed to provide a more accurate description of the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding. ajchem-a.comtandfonline.comtandfonline.comresearchgate.netbenthamdirect.com For instance, studies on similar indole-carbaldehyde molecules have successfully used the B3LYP method paired with the 6-311++G(d,p) basis set to analyze their molecular structure and vibrational modes. tandfonline.comtandfonline.comresearchgate.net The M06 and wB97xD functionals have also been utilized for their effectiveness in capturing non-covalent interactions. benthamdirect.comacs.org
Geometry Optimization and Vibrational Mode Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For indole derivatives, DFT calculations can predict bond lengths and angles that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net For example, in a related molecule, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the carbaldehyde group was found to be nearly co-planar with the indole ring. mdpi.com
Vibrational mode analysis, performed after geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure and to assign specific vibrational modes to the observed spectral bands. researchgate.netmjcce.org.mk The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the fundamental vibrations. mjcce.org.mk
HOMO/LUMO Energy Analysis and Charge Transfer Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. physchemres.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. physchemres.orgnih.gov
For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often associated with electron-withdrawing substituents. In the case of this compound, the aldehyde group acts as an electron-withdrawing group. The HOMO-LUMO energy gap provides insights into the intramolecular charge transfer (ICT) that can occur within the molecule upon electronic excitation. tandfonline.comtandfonline.comajol.info For a similar molecule, 1H-indole-3-carbaldehyde, the HOMO/LUMO energy results indicated that significant charge transfer occurs within the molecule. tandfonline.comtandfonline.com
Table 1: Representative Frontier Orbital Energies for Indole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Indole-2-carboxylic acid | - | - | 4.418 | TD-DFT/B3LYP 6-311++G(d,p) |
| (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | - | - | 3.67 | B3LYP/6-311G(d,p) ajchem-a.com |
| 6-(Benzyloxy)-1H-indole-2-carbaldehyde | - | - | 4.2-4.5 | B3LYP/6-311+G(d,p) |
This table presents data for related indole derivatives to illustrate typical values. The specific values for this compound would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comtandfonline.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For indole derivatives, the region around the nitrogen atom and the π-system of the aromatic rings typically shows a negative electrostatic potential. In contrast, the hydrogen atoms, particularly the N-H proton, and the carbon atom of the carbonyl group in the carbaldehyde substituent would exhibit a positive electrostatic potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. MEP analysis of 1H-indole-3-carbaldehyde has been used to identify its reactive sites. tandfonline.comtandfonline.com
Natural Bond Orbital (NBO) Analysis
In indole systems, NBO analysis can reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair into the π-system of the ring. For substituted indoles, it can quantify the electronic effects of the substituents. For instance, in 6-(benzyloxy)-1H-indole-2-carbaldehyde, NBO analysis showed hyperconjugation between the lone pairs of the benzyloxy oxygen and the indole π-system, contributing significantly to the molecule's stability. The stabilization energy, E(2), associated with these interactions can be calculated to assess their importance. acs.org
Fukui Functional Analysis for Reactivity Prediction
The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. tandfonline.comtandfonline.commdpi.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed.
By calculating the condensed Fukui functions for each atom, one can predict the local reactivity. mdpi.com A positive value of the Fukui function indicates a site susceptible to nucleophilic attack, while a negative value suggests a site prone to electrophilic attack. mdpi.com This analysis has been applied to indole derivatives to understand their reactivity patterns. tandfonline.comtandfonline.com For example, in ethyl 6-nitro-1H-indole-2-carboxylate, DFT calculations using Fukui functions helped to identify the reactive sites for electrophilic substitution.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde |
| 1H-indole-3-carbaldehyde |
| 6-(benzyloxy)-1H-indole-2-carbaldehyde |
| ethyl 6-nitro-1H-indole-2-carboxylate |
| (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and structural stability over time. acs.orgmpg.de For this compound, MD simulations can elucidate the conformational landscape, particularly concerning the orientation of the aldehyde group relative to the bicyclic indole ring system.
The core indole structure is largely planar, but the single bond connecting the aldehyde group to the benzene (B151609) ring allows for rotational freedom. Theoretical studies on related indole derivatives indicate that the preferred conformation often seeks to minimize steric hindrance while maximizing favorable electronic interactions. MD simulations can map the potential energy surface associated with the rotation of this C-C bond, identifying low-energy conformers and the energy barriers between them. whiterose.ac.uk These simulations generate an ensemble of structures that represent the molecule's behavior in different environments, such as in the gas phase or in various solvents, which is crucial for understanding its interactions with biological targets. acs.org
Furthermore, MD simulations are instrumental in studying how the molecule interacts with its environment, such as a protein binding pocket. nih.govuniroma1.it By simulating the complex, researchers can observe how the ligand's conformation adapts to the receptor site and how the protein itself may undergo conformational changes upon binding. nih.gov This dynamic picture provides a more realistic and detailed understanding than static docking models alone. acs.org
Table 1: Key Parameters in Conformational Analysis of Indole Derivatives
| Parameter | Description | Relevance to this compound | Computational Method |
|---|---|---|---|
| Dihedral Angle (C5-C6-C=O) | Defines the rotation of the carbaldehyde group relative to the indole ring. | Determines the planarity and steric profile of the molecule. | Potential Energy Surface Scan, MD Simulations |
| Bond Lengths & Angles | Geometric parameters of the molecular structure. | Deviations from ideal values can indicate strain. | Geometry Optimization (DFT) |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Indicates the stability of a particular conformation during an MD simulation. uniroma1.it | Molecular Dynamics (MD) |
| Conformational Energy | The potential energy of a specific molecular arrangement. | Identifies the most stable (lowest energy) conformers. | Quantum Mechanics (DFT), Molecular Mechanics (MM) |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov It maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, this analysis provides a detailed picture of the non-covalent interactions that govern its crystal packing.
Studies on the isomeric compound 1H-indole-3-carbaldehyde have provided significant insights into the types of interactions to be expected. researchgate.nettandfonline.com The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (which highlights regions of close intermolecular contact) and 2D fingerprint plots that summarize the proportion of different types of atomic contacts. researchgate.net
The primary interactions stabilizing the crystal structure of indole derivatives typically include:
H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface. researchgate.net
C···H/H···C contacts: These represent van der Waals interactions and weak C-H···π interactions, which are significant in the packing of aromatic systems. nih.gov
O···H/H···O contacts: These are crucial interactions involving the aldehyde oxygen atom acting as a hydrogen bond acceptor and the N-H group or C-H groups of adjacent molecules acting as donors.
N···H/H···N contacts: The indole N-H group is a key hydrogen bond donor, forming important interactions with electronegative atoms like the oxygen of the aldehyde group on a neighboring molecule. researchgate.net
By quantifying the percentage contribution of each contact type to the total Hirshfeld surface, a detailed understanding of the packing forces can be achieved. For instance, in the related 1H-indole-3-carbaldehyde, H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. researchgate.net A similar distribution would be anticipated for this compound, with the specific geometry of the packing being influenced by the position of the aldehyde group.
Table 2: Predicted Intermolecular Contact Contributions for this compound based on Hirshfeld Surface Analysis of Isomers
| Interaction Type | Description | Predicted Significance |
|---|---|---|
| H···H | Interactions between hydrogen atoms. | High, typically the largest contribution. researchgate.net |
| C···H / H···C | Interactions involving carbon and hydrogen atoms, including C-H···π. | Significant, contributing to the stability of the aromatic packing. nih.gov |
| O···H / H···O | Hydrogen bonds involving the aldehyde oxygen and N-H/C-H donors. | Important for directional packing and stabilizing the crystal lattice. |
| N···H / H···N | Hydrogen bonds involving the indole nitrogen and hydrogen acceptors. | Important for forming chains or dimeric motifs. |
| C···C | π-π stacking interactions between indole rings. | Possible, but often less significant than other contacts in substituted indoles. |
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
The indole scaffold is a common feature in many biologically active molecules, and numerous QSAR studies have been performed on indole derivatives to understand the structural requirements for their activity. researchgate.netnih.govmdpi.com For this compound and its derivatives, QSAR models can be developed to predict activities such as enzyme inhibition or antimicrobial effects.
The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the molecule's electronic properties and reactivity. researchgate.net
Steric/Topological Descriptors: Including molecular weight, molar refractivity (MR), and shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (LogP), which measures the molecule's lipophilicity.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation linking a selection of these descriptors to the observed biological activity. researchgate.net Validated QSAR models for indole derivatives have shown that parameters like LUMO energy, total energy, and molar refractivity can play crucial roles in determining their biological function. researchgate.net
Table 3: Common Molecular Descriptors in QSAR Studies of Indole Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment | Electron-donating/accepting ability, reactivity, polarity. researchgate.net |
| Steric | Molar Refractivity (MR), Molecular Volume | Size, shape, and polarizability of the molecule. |
| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching. |
| Hydrophobic | LogP, TPSA (Topological Polar Surface Area) | Lipophilicity and membrane permeability. chemscene.com |
Theoretical Studies on Reaction Kinetics and Thermodynamics
Theoretical studies are essential for understanding the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. Using quantum chemical methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and determine the relative stability of reactants, transition states, and products. kit.edu
For this compound, theoretical investigations can focus on several key reactive sites:
Reactions at the Indole Ring: The indole nucleus is susceptible to electrophilic substitution. The position of the aldehyde group, an electron-withdrawing group, deactivates the ring and directs incoming electrophiles. Computational studies on related systems, such as the nitration of 1H-indole-3-carbaldehyde, show that DFT calculations can accurately predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions (e.g., C4, C5, C7).
Reactions of the Aldehyde Group: The carbaldehyde group is a site for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition reactions (e.g., formation of Schiff bases). Theoretical calculations can model the thermodynamics (reaction enthalpy, Gibbs free energy) and kinetics (activation energy barriers) of these processes. For example, DFT can be used to compare the feasibility of different reducing agents or to study the mechanism of condensation reactions. ekb.eg
These computational studies provide mechanistic insights that are often difficult to obtain through experiments alone. kit.edu By calculating potential energy surfaces, researchers can visualize the entire reaction coordinate, identify key intermediates, and understand the factors that control reaction rates and product outcomes. kit.edu
Table 4: Theoretical Parameters for Reaction Analysis
| Parameter | Description | Application to this compound Reactions |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rates and regioselectivity (e.g., site of electrophilic attack). |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines if a reaction is exothermic or endothermic. |
| Gibbs Free Energy (ΔG) | The change in free energy, indicating reaction spontaneity. | Predicts the equilibrium position of a reaction. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the mechanism of bond formation/breaking. |
Biological Activity and Medicinal Chemistry of 1h Indole 6 Carbaldehyde Derivatives
Pharmacological Potential of Indole (B1671886) Scaffolds
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is of significant interest in drug discovery. jchr.orgajchem-b.comresearchgate.net Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. jchr.orgajchem-b.comspandidos-publications.com The versatility of the indole ring allows for chemical modifications at various positions, enabling the synthesis of a diverse range of compounds with tailored biological functions. chemimpex.comsmolecule.com
1H-Indole-6-carbaldehyde, also known as indole-6-carboxaldehyde (I6CA), serves as a key building block in the synthesis of more complex, biologically active molecules. spandidos-publications.comchemimpex.com Its unique structure, featuring a reactive aldehyde group at the 6-position of the indole ring, makes it a valuable intermediate for developing novel pharmaceuticals. chemimpex.com Research has indicated its utility in creating derivatives with potential therapeutic applications, particularly in the realms of anticancer, anti-inflammatory, and neurological disorder treatments. spandidos-publications.comchemimpex.com Indole derivatives, in general, are known to interact with various biological targets, including enzymes and receptors, to exert their pharmacological effects. jchr.org The specific substitution pattern on the indole nucleus plays a crucial role in determining the biological activity of the resulting compounds.
In Vitro Biological Evaluation Studies
The following sections detail the in vitro biological evaluation of this compound and its derivatives across several key areas of pharmacological research.
Anticancer Activities and Cytotoxic Effects on Cell Lines
Derivatives of the indole scaffold are widely investigated for their anticancer properties. While extensive research exists for various indole isomers, studies focusing specifically on derivatives of this compound are more limited. However, existing research highlights its potential.
Indole-6-carboxaldehyde (I6CA), isolated from the brown alga Sargassum thunbergii, has been shown to inhibit the expression and secretion of matrix metalloproteinase-9 (MMP-9). spandidos-publications.com MMP-9 is known to play a role in cancer cell invasion and metastasis. In a study using human fibrosarcoma HT1080 cells, I6CA was found to suppress the activity of MMP-9, suggesting its potential as an antitumor agent. spandidos-publications.com
Furthermore, this compound is recognized as a valuable intermediate in the synthesis of potential anticancer agents. chemimpex.com For instance, indoline-6-carbaldehyde (B1504013) hydrochloride, a related compound, has been used to synthesize indolizine (B1195054) derivatives that have shown significant cytotoxicity against various cancer cell lines.
While broad statements about the anticancer potential of indole derivatives are common, specific cytotoxic data for derivatives synthesized directly from this compound are not widely available in the reviewed scientific literature.
Table 1: Effects of Indole-6-carboxaldehyde (I6CA) on MMP-9 in HT1080 Cells
| Compound | Cell Line | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Indole-6-carboxaldehyde (I6CA) | HT1080 (Human Fibrosarcoma) | MMP-9 | Inhibited expression and secretion | spandidos-publications.com |
Anti-inflammatory and Analgesic Activities
Research has pointed towards the anti-inflammatory potential of this compound. A study on indole-6-carboxaldehyde (I6CA) demonstrated its ability to inhibit MMP-9 expression, which is also involved in inflammatory processes. spandidos-publications.com The same study found that I6CA inhibited the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 in PMA-stimulated HT1080 cells, suggesting a mechanism of action via the suppression of the MAPK and NF-κB pathways. spandidos-publications.com
Another study reported on the immunomodulatory effects of indole-6-carboxaldehyde on murine RAW 264.7 macrophage cells. researchgate.net The findings indicated a concentration-dependent effect on the morphology and phagocytic activity of these immune cells, suggesting a potential role in modulating inflammatory responses. researchgate.net
While these findings are promising, detailed in vitro studies on a broader range of inflammatory markers and specific analgesic assays for derivatives of this compound are not widely present in the reviewed literature.
Table 2: Anti-inflammatory and Immunomodulatory Effects of Indole-6-carboxaldehyde
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Indole-6-carboxaldehyde (I6CA) | HT1080 | Inhibited MMP-9 expression and suppressed MAPK and NF-κB pathways. | spandidos-publications.com |
| Indole-6-carboxaldehyde | RAW 264.7 | Exhibited immunomodulatory effects, altering cell morphology and phagocytic activity. | researchgate.net |
Neuroprotective Effects and Modulation of Neurological Disorders
The indole scaffold is a key component of many neuroactive compounds, and its derivatives are actively being investigated for the treatment of neurological disorders. smolecule.com this compound is noted as a significant intermediate in the synthesis of pharmaceuticals targeting such disorders. chemimpex.com Its chemical structure allows for modifications that can lead to compounds with enhanced efficacy and specificity for various neurological targets.
For example, derivatives of 6-bromo-1H-indole-3-carboxylic acid, which can be conceptually linked to the indole-6-carbaldehyde structure, have shown neuroprotective effects in research, with some analogs modulating neurotransmitter systems relevant to conditions like Alzheimer's disease. chemimpex.com Furthermore, some indole derivatives have been synthesized with the aim of inhibiting beta-amyloid (Aβ) aggregation, a key pathological feature of Alzheimer's disease. jchr.org
Despite its role as a precursor, specific in vitro studies detailing the direct neuroprotective effects or modulation of neurological disorder models by derivatives of this compound are not extensively documented in the reviewed literature.
Antioxidant Properties
Indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring system that allows it to act as a free radical scavenger. ajchem-b.comspandidos-publications.com The antioxidant activity of various indole derivatives has been demonstrated in numerous studies. bohrium.comfabad.org.trresearchgate.net
However, specific in vitro evaluations of the antioxidant properties of derivatives synthesized directly from this compound are not widely reported in the scientific literature that was surveyed for this article. While the general antioxidant potential of the indole scaffold is well-established, dedicated studies on 6-formylindole derivatives are needed to fully elucidate their specific activities in this area.
Enzyme Inhibition Studies
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new therapeutic agents.
Enzyme inhibitors can act through various mechanisms, and derivatives of this compound have demonstrated several of these, including competitive, non-competitive, and allosteric inhibition.
Competitive Inhibition: In this mode, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. numberanalytics.com Many indole derivatives, by mimicking the natural substrate, can act as competitive inhibitors. For instance, certain aromatic and phenolic compounds can competitively inhibit tyrosinase by mimicking its substrate. nih.gov
Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. numberanalytics.com This type of inhibition has been observed with some indole-oxadiazole-benzamide hybrids targeting tyrosinase. researchgate.net
Allosteric Inhibition: Allosteric inhibitors bind to a site distinct from the active site, known as an allosteric site, inducing a conformational change that affects the enzyme's activity. nih.gov Eltrombopag (B601689), for example, has been identified as an allosteric inhibitor of the METTL3-14 complex. nih.govresearchgate.net This mechanism is advantageous as it can offer higher selectivity compared to inhibitors that target the highly conserved active sites of enzymes. nih.gov
Mechanism-Based Inhibition (Suicide Inhibition): Some inhibitors, known as suicide inhibitors, are initially processed by the enzyme as a substrate. During this process, they are converted into a reactive intermediate that covalently binds to and inactivates the enzyme. This mechanism leads to a long-lasting loss of enzyme activity. mdpi.com
The diverse structures that can be synthesized from this compound allow for the targeting of a wide array of enzymes implicated in various diseases.
Cytochrome P450 (CYP450): These enzymes are crucial for the metabolism of a vast number of drugs. wikipedia.org Inhibition of specific CYP450 isozymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, can lead to significant drug-drug interactions. wikipedia.org Investigations into 3-bromo-1H-indole-6-carbaldehyde have indicated its potential as an inhibitor of cytochrome P450 enzymes. smolecule.com The inhibitory potential of novel indole derivatives against CYP2A6 has also been explored to develop smoking cessation aids. sigmaaldrich.com
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. acs.org Numerous indole derivatives have been identified as potent α-glucosidase inhibitors. acgpubs.orgnih.govresearchgate.net For example, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent α-glucosidase inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. nih.gov
METTL3-14 Complex: The METTL3-METTL14 methyltransferase complex is responsible for N6-methyladenosine (m6A) RNA modification and has emerged as a therapeutic target in diseases like acute myeloid leukemia (AML). nih.govnih.gov Allosteric inhibitors of this complex have been discovered, offering a promising avenue for the development of novel anti-cancer therapies. nih.govresearchgate.netresearchgate.net For instance, eltrombopag was identified as a selective allosteric inhibitor of the METTL3-14 complex. nih.govresearchgate.net
Other Enzyme Targets: Derivatives of this compound have also been investigated as inhibitors of other enzymes, including:
Cholinesterases (AChE and BuChE): Important in the treatment of Alzheimer's disease. researchgate.net
Tyrosinase: A key enzyme in melanin (B1238610) production, making its inhibitors relevant for cosmetics and treatments for hyperpigmentation. nih.govresearchgate.net
Hepatitis C NS5B polymerase: A crucial enzyme for the replication of the hepatitis C virus. derpharmachemica.com
DNA gyrase: An essential bacterial enzyme, making it a target for antibacterial agents. jmchemsci.com
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR analyses have provided valuable insights for designing more potent and selective enzyme inhibitors.
For instance, in a series of 4-amino-1H-indole-6-carboxamide derivatives designed as cholinesterase inhibitors, the substituents on the aromatic ring attached to the carboxamide linker were found to be crucial for activity. researchgate.net Specifically, compounds with 3,4-difluoro and 3,4,5-trimethoxy substituents demonstrated potency comparable to the standard drug, rivastigmine. researchgate.net
In the development of HIV-1 fusion inhibitors targeting gp41, SAR studies on a bisindole scaffold revealed the importance of the compound's shape, contact surface area, and amphipathic properties for biological activity. nih.gov Similarly, for indole-6-carboxylic acid derivatives as antiproliferative agents, the presence of an aryl or heteroaryl fragment attached to a linker was identified as a requirement for anti-tumor activity. researchgate.net
The position of functional groups also plays a critical role. For example, in the case of allosteric inhibitors of ALOX15, the location of a methoxy (B1213986) group within the enzyme's binding pocket was found to correlate with the degree of inhibition. mdpi.com
Specific Enzyme Targets (e.g., cytochrome P450, α-glucosidase, METTL3-14)
Receptor Binding and Interaction Analysis
Beyond enzyme inhibition, derivatives of this compound are also designed to bind to and modulate the function of various cellular receptors. The indole ring itself can participate in various noncovalent interactions, which are key to receptor binding.
Studies on indole-based receptors have demonstrated their ability to recognize and bind carbohydrates through hydrogen bonding. beilstein-journals.org The binding affinity and selectivity of these synthetic receptors can be fine-tuned by modifying the indole scaffold. For example, an imidazole-based receptor was found to be a more effective monosaccharide receptor than a corresponding indole-based compound. beilstein-journals.org
The interaction of 3-bromo-1H-indole-6-carbaldehyde with various receptors has been a subject of investigation to elucidate its mechanism of action and therapeutic potential. smolecule.com The unique substitution pattern of this derivative influences its reactivity and biological activity, allowing for tailored interactions with biological targets. smolecule.com
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is an invaluable tool in drug discovery for understanding ligand-protein interactions and for virtual screening of compound libraries.
Molecular docking studies have been extensively used to investigate the binding of this compound derivatives to their biological targets. For example, docking studies of 2-phenylindole (B188600) derivatives with the hepatitis C NS5B polymerase have helped to understand their inhibitory mechanism. derpharmachemica.com In another study, molecular docking of novel indazole derivatives with DNA gyrase revealed excellent bonding interactions with the active site of the enzyme. jmchemsci.com
These computational studies provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is crucial for the rational design of more potent and selective inhibitors. For instance, docking studies of indolyl-imidazolone hybrids with the COX-2 enzyme helped to rationalize their anti-inflammatory activity. researchgate.net
Rational Drug Design and Lead Optimization Strategies
Rational drug design aims to develop new medications based on a thorough understanding of the biological target. researchgate.net This approach often involves the use of computational methods, such as molecular docking, and a deep knowledge of SAR.
The this compound scaffold is a versatile starting point for rational drug design. For example, indolyl-imidazolone hybrids have been rationally designed as potential non-steroidal anti-inflammatory agents by combining the indole moiety with an imidazolone (B8795221) ring. researchgate.netecu.edu This molecular hybridization strategy aims to create new molecules with enhanced biological activity and improved safety profiles. bohrium.com
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. SAR and molecular modeling play a central role in this process. For instance, in the development of HIV-1 fusion inhibitors, lead optimization based on a bisindole scaffold led to compounds with submicromolar activity. nih.gov Similarly, the optimization of indole-6-carboxylic acid derivatives has yielded potent cytotoxic agents targeting receptor tyrosine kinases. nih.gov The delicate balance between various molecular properties, such as solubility and metabolic stability, is a key consideration in these optimization efforts. mdpi.com
Role in Agrochemical Development
The unique chemical structure of this compound, featuring a reactive aldehyde group attached to a biologically significant indole scaffold, makes it a valuable building block in the development of novel agrochemicals. researchgate.netchemimpex.com The indole ring system is present in many natural and synthetic compounds with a wide range of physiological activities, which has driven extensive research into its potential applications in agriculture for crop protection. rhhz.netdergipark.org.tr Derivatives of indole carbaldehydes have been investigated for their potential as fungicides, herbicides, and insecticides. rhhz.netgoogle.com
Fungicidal Activity
The control of plant fungal diseases is a major challenge in agriculture, and indole derivatives have emerged as a promising class of fungicides. rhhz.net Research has demonstrated that modifying the indole core, often starting from an indole aldehyde, can lead to potent antifungal agents.
A key strategy involves the synthesis of Schiff bases by condensing an indole aldehyde with various amines. While much of the detailed research has utilized the readily available isomer 1H-indole-3-carbaldehyde, the findings highlight the potential of the indole carbaldehyde framework in general. For instance, a series of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and showed significant inhibition against several major plant pathogenic fungi. mdpi.comnih.gov One of the most active compounds, 2j , demonstrated a complete inhibition of Fusarium graminearum at a concentration of 500 µg/mL. mdpi.comresearchgate.net
Detailed findings for selected compounds from this series are presented below:
| Compound | Target Fungus | Inhibition Rate (%) at 500 µg/mL |
| 2j | Fusarium graminearum | 100% |
| Fusarium oxysporum | 95.7% | |
| Fusarium moniliforme | 91.2% | |
| Curvularia lunata | 81.9% | |
| 2q | Curvularia lunata | 83.7% |
| Fusarium graminearum | 76.5% | |
| Data sourced from MDPI mdpi.com |
Further studies have explored other modifications. For example, derivatives of 1H-indole-3-carbaldehyde were synthesized and tested against the oomycete Phytophthora capsici. snv63.ru Two compounds, 2-[(N-(4-nitrobenzenesulfonyl)-indole-3)-methylene]-diethyl malonate (I-d) and 2-[(N-(4-nitrobenzenesulfonyl)-5-cyanoindole-3)-methylene]-diethyl malonate (I-l) , showed potent activity, with EC₅₀ values of 26.53 mg/L and 23.48 mg/L, respectively, demonstrating superior performance compared to the commercial fungicide zoxamide (B129027) in the study. snv63.ru Similarly, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown excellent activity against Rhizoctonia solani, with compound 3u exhibiting an EC₅₀ value of 3.44 mg/L. mdpi.com
Herbicidal Activity
The development of new herbicides with novel modes of action is crucial for managing weed resistance. The indole structure is central to auxin, a class of plant hormones, making indole derivatives prime candidates for development as synthetic auxin herbicides that disrupt plant growth. nih.gov
Researchers have successfully synthesized a series of novel indole-3-carboxylic acid derivatives designed to act as antagonists of the auxin receptor protein TIR1. nih.gov These compounds exhibited potent herbicidal effects on both dicotyledonous and monocotyledonous weeds in petri dish assays. At a concentration of 100 mg/L, several compounds caused significant inhibition of root and shoot growth.
The herbicidal efficacy of lead compounds from this research is summarized in the table below:
| Compound | Weed Species | Application Rate (mg/L) | Root Inhibition (%) |
| 10d | Rape (Brassica napus) | 100 | 96% |
| Rape (Brassica napus) | 10 | 92% | |
| 10h | Rape (Brassica napus) | 100 | 95% |
| Rape (Brassica napus) | 10 | 93% | |
| Data sourced from Frontiers in Plant Science nih.gov |
These findings underscore the potential of the indole scaffold, accessible from precursors like this compound, for creating new chemical entities for weed management. nih.gov
Insecticidal Activity
Indole derivatives also represent a source of new insecticidal agents. google.com The synthesis of Schiff bases from indole aldehydes has yielded compounds with significant activity against various pests. A study involving Schiff base derivatives of 1H-indole-2-carbaldehyde found that compound MUB-03 had a notable insecticidal effect, causing paralysis and death in test organisms, with activity comparable to the standard drug Albendazole. ajchem-b.com
More complex heterocyclic systems derived from indole aldehydes have also been explored. In one study, N-heterocycles were synthesized from 1H-indole-3-carbaldehyde and evaluated for their larvicidal activity against Culex pipiens, the common house mosquito. rsc.org The results indicated that several of the synthesized compounds possessed high toxicity, with some being more effective than the commercial neonicotinoid insecticide imidacloprid (B1192907) against both laboratory and field strains of the larvae. rsc.org
The versatility of the indole carbaldehyde structure allows for the creation of a diverse range of molecules with potential applications in controlling insect pests, contributing to integrated pest management strategies. rsc.org
Applications in Materials Science and Advanced Technologies
Organic Electronics and Photonics Applications
The electron-rich nature of the indole (B1671886) ring system, combined with the synthetic flexibility offered by the carbaldehyde functional group, makes 1H-indole-6-carbaldehyde a valuable precursor for the synthesis of organic electronic and photonic materials. mdpi.com Derivatives of this compound have been investigated for their potential in creating more efficient and stable organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.combohrium.com
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been explored as components in the emissive layers of OLEDs. The indole moiety can serve as a core for building larger, conjugated molecules that exhibit desirable photophysical properties, including strong luminescence. nih.gov For instance, the carbazole (B46965) unit, which can be synthesized from indole precursors, is a well-known building block for OLED materials due to its excellent hole-transporting capabilities, good film-forming properties, and high thermal stability. researchgate.net By modifying the this compound structure, researchers can tune the emission color and improve the efficiency and lifespan of OLED devices. evitachem.com
Research into carbazole and other indole derivatives has yielded materials with impressive performance in OLEDs. For example, some carbazole derivatives have been used to create blue and greenish-blue emitting OLEDs with high external quantum efficiencies (EQE) and luminance. researchgate.net The development of materials with thermally activated delayed fluorescence (TADF) is another promising area where indole derivatives are being explored to achieve high efficiency in OLEDs.
Performance of Selected Indole and Carbazole Derivatives in OLEDs
| Derivative Type | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color |
|---|---|---|---|---|
| Carbazole Derivative 1 | 4130 | 19.3 | Not Reported | Greenish-Blue |
| Carbazole Derivative 2 | 4104 | 20.2 | 9.5 | Greenish-Blue |
| Thienopyrroledione Derivative 1 | 651 | 4.5 | 1.5 | Not Reported |
| Thienopyrroledione Derivative 2 | 1792 | 0.61 | Not Reported | Not Reported |
| dPXZMePydz Emitter | Not Reported | Not Reported | 5.8 | Green |
Organic Semiconductors
The ability of indole-containing molecules to form ordered structures and facilitate charge transport has led to their investigation as organic semiconductors in devices like organic field-effect transistors (OFETs). mendeley.comacs.org The performance of these materials is often evaluated by their charge carrier mobility (a measure of how quickly charge can move through the material) and the on/off ratio of the transistor (the ratio of the current when the transistor is on to the current when it is off).
Derivatives such as indolo[3,2-b]indoles, which can be synthesized from indole-based precursors, have shown promising hole mobilities. mendeley.com Thermal annealing has been shown to improve the performance of some of these materials by inducing greater crystallinity. chemimpex.com The development of new synthetic strategies to create highly crystalline and planar indole-based materials is an active area of research aimed at improving the performance of organic semiconductors. acs.org
Performance of Selected Indole-Based Organic Semiconductors in OFETs
| Derivative Type | Maximum Hole Mobility (cm²/Vs) | On/Off Ratio | Device Configuration |
|---|---|---|---|
| Indolo[3,2-b]indole Derivative | 0.85 | 10⁵ | ODTS-SiO₂ substrate at 50 °C |
| IN-BT2T-IN (annealed) | 0.00483 | 10⁶ | Bottom-gate/bottom-contact (BGBC) |
| PPy-BT2T-PPy (annealed) | 0.00381 | 10⁵ | Bottom-gate/bottom-contact (BGBC) |
| Violanthrone Derivative (linear alkyl chains) | 1.07 x 10⁻² | Not Reported | Not Reported |
Development of Fluorescent Probes for Biological Imaging
Fluorescent probes are indispensable tools in biological and medical research, allowing for the visualization of specific molecules and processes within living cells. researchgate.net The indole scaffold is a key component in many fluorescent molecules, and the reactivity of the aldehyde group in this compound makes it an excellent starting point for the synthesis of highly specific and sensitive fluorescent probes. researchgate.net These probes can be designed to detect a variety of analytes, including metal ions, anions, and reactive oxygen species, often with a "turn-on" or ratiometric fluorescence response that signals the presence of the target molecule. mdpi.comacs.org
The design of these probes often incorporates a recognition site that selectively interacts with the analyte of interest, and this interaction leads to a change in the photophysical properties of the indole-based fluorophore. For example, a probe might be non-fluorescent in its free state but become highly fluorescent upon binding to a specific metal ion. Researchers have developed indole-based probes with high quantum yields (a measure of the efficiency of fluorescence) and low detection limits (the minimum concentration of an analyte that can be detected).
Characteristics of Selected Indole-Based Fluorescent Probes
| Probe Type | Analyte Detected | Quantum Yield (Φ) | Detection Limit | Sensing Mechanism |
|---|---|---|---|---|
| Double Indole-Based Probe | Bisulfite | Not Reported | Low | Not Reported |
| Carbohydrazone-Based Probe (R1) | Cu²⁺/F⁻ | 0.010 (free), 0.025 (with Cu²⁺), 0.057 (with F⁻) | 0.11 - 0.80 μM | "Turn-on" fluorescence |
| 7-(Diethylamino)quinolone Chalcone | Solvent Polarity | Varies with solvent | Not Applicable | Intramolecular Charge Transfer (ICT) |
| 1,2-dihydropyrimido[1,6-α]indole | Not Specified | High | Not Reported | Not Reported |
Utilization in Novel Materials with Tailored Functionalities
The synthetic accessibility of this compound and its derivatives allows for their incorporation into a wide range of novel materials with tailored functionalities. nih.govresearchgate.net These include polymers with specific electronic or optical properties, as well as complex macrocyclic structures with applications in areas such as sensing and catalysis.
For example, the corresponding carboxylic acid, indole-6-carboxylic acid, has been used to synthesize electrochromic polymers. These materials can change color in response to an electrical potential, making them suitable for applications such as smart windows and displays. mdpi.com Copolymers of indole-6-carboxylic acid with other monomers have been shown to exhibit high optical contrast and fast switching times. mdpi.com Furthermore, nanocomposites of these polymers with materials like titanium dioxide have been developed for use in energy storage devices.
The aldehyde group of this compound is also a key functional group for the synthesis of macrocycles, which are large cyclic molecules with a variety of potential applications. Indole-containing macrocycles have been investigated for their ability to act as receptors for specific ions and molecules.
Properties of Novel Materials Derived from Indole-6-carboxylic Acid
| Material | Key Property | Value | Application |
|---|---|---|---|
| Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) | Optical Contrast (ΔT) | 30.2% at 890 nm | Electrochromic Devices |
| Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) | Coloration Efficiency | 112 cm²/C at 890 nm | Electrochromic Devices |
| PICA/TiO₂ Nanocomposite | Specific Capacitance | 23.34 mF/cm² | Supercapacitors |
| PICA/TiO₂ Nanocomposite | Coloration Efficiency | 124 cm²/C | Electrochromic-Supercapacitor Devices |
| P-In6CFBTz Copolymer | Optical Bandgap (Eg) | 1.59 eV | Glucose Biosensor |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Research
De Novo Drug Design: Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel indole-based molecules with desired pharmacological properties.
Predictive Modeling: ML algorithms can build sophisticated quantitative structure-activity relationship (QSAR) models to predict the biological activities, pharmacokinetic properties (ADME-T), and potential toxicity of new indole derivatives. nih.gov This allows for the early-stage identification of promising candidates and the filtering out of those with undesirable profiles.
Exploration of Novel Biological Targets
The structural versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a valuable framework in drug discovery. nih.govnrfhh.com Future research will undoubtedly focus on identifying and validating novel molecular targets for indole derivatives, moving beyond well-established areas.
Key areas of exploration include:
Targeting Protein-Protein Interactions: Many disease pathways are driven by complex protein-protein interactions, which have traditionally been difficult to target with small molecules. The unique three-dimensional structures that can be built from indole scaffolds may provide a solution.
Epigenetic Modulators: Indole derivatives have shown potential as inhibitors of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs). nih.gov Further exploration in this area could lead to new therapies for cancer and other diseases.
Modulation of the Microbiome: Indole and its derivatives are known to be produced by gut microbiota and can act as signaling molecules influencing host physiology. nih.gov Understanding and targeting these pathways could open up new avenues for treating a variety of conditions.
Researchers are continuously designing and synthesizing new indole derivatives to probe their interactions with a diverse array of biological targets, including protein kinases, tubulin, and topoisomerases, which are crucial in cancer progression. mdpi.comnih.gov
Advanced Green Chemistry Syntheses
The principles of green chemistry are increasingly influencing the synthesis of indole derivatives, aiming to reduce the environmental impact of chemical processes. Future research will prioritize the development of more sustainable and efficient synthetic methods.
Emerging trends in green synthesis include:
Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without the need for metal catalysts or hazardous organic solvents is a major goal. researchgate.netbohrium.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. tandfonline.com
Biocatalysis: The use of enzymes to catalyze the synthesis of indole derivatives offers high selectivity and mild reaction conditions. numberanalytics.com
Flow Chemistry: Continuous flow reactors can improve the safety, efficiency, and scalability of indole synthesis. numberanalytics.com
These advanced synthetic strategies not only minimize waste and energy consumption but also often lead to higher purity products. researchgate.net
Development of Multi-Functional Indole-Based Materials
The unique electronic and photophysical properties of the indole ring make it an attractive building block for the development of advanced materials with a wide range of applications.
Future research in this area is expected to focus on:
Organic Electronics: Indole-based molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com
Sensors: The ability of the indole nucleus to interact with various analytes makes it a promising component for the development of chemical and biological sensors.
Multi-functional Agents: In medicinal chemistry, there is a growing interest in developing single molecules that can hit multiple biological targets. nih.govacs.org Indole derivatives are well-suited for this "polypharmacology" approach, particularly in the context of complex diseases like Alzheimer's. nih.gov
The development of these multi-functional materials will require a deep understanding of the structure-property relationships of indole derivatives.
In-depth Mechanistic Understanding of Complex Biological Interactions
A fundamental aspect of future indole research will be to gain a more profound understanding of the molecular mechanisms that underpin their diverse biological activities. This involves elucidating how these compounds interact with their biological targets at a molecular and cellular level.
Key research areas will include:
Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy will continue to be crucial for determining the three-dimensional structures of indole derivatives bound to their target proteins.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes and interaction energies of indole ligands with their receptors. nih.govchemmethod.com
In-depth mechanistic studies have revealed that some endogenous indole molecules can directly interact with DNA through intercalation, suggesting a potential intra-nuclear signaling mechanism. farmaciajournal.com A deeper comprehension of these complex interactions will be critical for the rational design of next-generation indole-based therapeutics and materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1H-indole-6-carbaldehyde with high purity?
- The synthesis often involves formylation of indole derivatives using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or directed metal-catalyzed approaches. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and purification via column chromatography or recrystallization. Purity is validated using HPLC (>95%) and NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
Q. How is this compound characterized structurally and analytically?
- Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aldehyde position and indole backbone.
- Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (145.16 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and electronic environments .
Q. What role does the 6-carbaldehyde substituent play in modulating biological activity compared to other indole derivatives?
- The 6-position enhances steric accessibility for protein binding compared to 3-carbaldehyde, as shown in acylhydrazone inhibitors targeting 1-Deoxy-D-xylulose-5-phosphate synthase. Computational docking reveals improved fit in hydrophobic pockets due to reduced steric hindrance .
Advanced Research Questions
Q. How can researchers resolve contradictions in inhibitory potency data for this compound derivatives?
- Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Strategies include:
- Orthogonal assays : Compare fluorescence polarization and SPR binding data.
- Structural analysis : Use SHELXL-refined co-crystal structures to identify binding pose discrepancies .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess statistical significance .
Q. What computational approaches predict the interaction of this compound with enzymatic targets?
- Molecular docking (AutoDock/Vina) : Models ligand-enzyme complexes, prioritizing poses with low ΔG values.
- Molecular dynamics (GROMACS) : Simulates binding stability over 100+ ns trajectories.
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How can regioselectivity challenges in electrophilic substitutions of this compound be addressed?
- Electrophilic iodination/bromination at the 5-position is directed by the aldehyde’s electron-withdrawing effect. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. 0°C) improves yields. DFT calculations predict charge distribution to guide reaction design .
Q. What experimental evidence validates the mechanism of this compound in enzyme inhibition?
- Kinetic studies : Lineweaver-Burk plots identify competitive/non-competitive inhibition.
- Mutagenesis : Ala-scanning of active-site residues (e.g., Lys152 in DXPS) confirms binding dependencies.
- Isothermal titration calorimetry (ITC) : Measures ΔH and ΔS of binding to validate thermodynamics .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
